Bet-IN-23 -

Bet-IN-23

Catalog Number: EVT-15274175
CAS Number:
Molecular Formula: C29H34FN3O5
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bet-IN-23 is part of a class of small-molecule degraders designed to target BET proteins. These compounds are characterized by their ability to induce proteasomal degradation of specific proteins rather than merely inhibiting their activity. This mechanism offers a promising strategy for therapeutic intervention in cancer and other diseases where BET proteins are overexpressed or mutated .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bet-IN-23 involves several intricate steps typical of advanced organic synthesis. While proprietary details may limit the full disclosure of the synthetic route, it generally includes the preparation of intermediate compounds through various coupling reactions. For instance, initial steps often utilize Buchwald coupling followed by cross-coupling reactions to introduce functional groups necessary for the final compound structure .

Key steps in the synthesis may include:

  1. Coupling Reactions: Using aniline derivatives and halogenated compounds to form diaryl structures.
  2. Cycloaddition: Employing one-pot cycloaddition techniques to construct the triazole framework.
  3. Functionalization: Modifying the resulting compounds through acetylation or other functional group transformations to enhance biological activity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Bet-IN-23 is characterized by a complex arrangement that includes multiple aromatic rings and functional groups conducive to binding with BET proteins. Its molecular weight is approximately 798.8 g/mol, which allows it to penetrate cellular membranes effectively .

The structural data reveal:

  • Core Structure: A central benzodiazepine scaffold that is critical for its interaction with bromodomains.
  • Functional Groups: Specific substituents that enhance binding affinity and selectivity for BET proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Bet-IN-23 undergoes several chemical reactions that are crucial for its functionality:

  1. Oxidation: The compound can be oxidized under specific conditions, leading to derivatives with altered biological activity.
  2. Reduction: It can also be reduced to form derivatives that may exhibit different pharmacological profiles.
  3. Substitution Reactions: Bet-IN-23 can participate in substitution reactions where functional groups are exchanged, potentially modifying its activity against BET proteins.

These reactions are facilitated by various reagents, including oxidizing agents and catalysts that promote substitution.

Mechanism of Action

Process and Data

The mechanism of action for Bet-IN-23 involves its binding to the bromodomains of BET proteins, leading to their degradation via the ubiquitin-proteasome pathway. Upon binding, Bet-IN-23 recruits E3 ligases, such as cereblon, which tags the target proteins for degradation . This process results in a significant reduction in the levels of BRD2, BRD3, and BRD4 within cells.

Key data points include:

  • Potency: Effective at concentrations as low as 0.03 nM for BRD4 degradation.
  • Cellular Effects: Induces cell cycle arrest and apoptosis in cancer cell lines at significantly lower concentrations compared to traditional inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bet-IN-23 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is essential for its effectiveness as a therapeutic agent.

Relevant analyses indicate that despite its relatively large size, Bet-IN-23 can penetrate tumor tissues effectively, achieving concentrations sufficient for biological activity .

Applications

Scientific Uses

Bet-IN-23 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: As a potent BET degrader, it is being evaluated for its efficacy against various cancers characterized by abnormal BET protein expression.
  2. Research Tool: It serves as a valuable tool for studying the role of BET proteins in gene regulation and cancer biology.
  3. Drug Development: Ongoing studies aim to optimize its structure further to enhance selectivity and reduce potential side effects associated with BET inhibition .
Epigenetic Targeting Mechanisms of Bet-IN-23

Bromodomain and Extra-Terminal (BET) Protein Inhibition Dynamics

Bet-IN-23 exerts targeted epigenetic control through high-affinity, reversible inhibition of BET family proteins (BRD2, BRD3, BRD4, and BRDT). These proteins function as epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails via their tandem bromodomains (BD1 and BD2), subsequently recruiting transcriptional machinery to drive expression of disease-relevant genes [1] [6]. Unlike pan-BET inhibitors that indiscriminately target both bromodomains, Bet-IN-23 demonstrates domain-selective inhibition, preferentially binding BD2 domains with submicromolar affinity (IC₅₀ = 37 nM). This selectivity arises from its optimized interactions with the ZA loop and BC loop—regions exhibiting greater sequence variation between BD1 and BD2 [6] [10].

The compound’s inhibitory efficacy is quantified by its residence time (≥45 minutes) and displacement kinetics within chromatin contexts. Cellular assays reveal that Bet-IN-23 achieves 80% displacement of BRD4 from acetylated chromatin within 30 minutes, significantly faster than first-generation inhibitors like RVX-208 (>120 minutes). This rapid displacement correlates with downregulation of super-enhancer-associated oncogenes (e.g., MYC, BCL2) in leukemia and triple-negative breast cancer models [1] [10].

Table 1: BET Protein Interaction Dynamics of Bet-IN-23

ParameterBet-IN-23JQ1RVX-208
BD1 IC₅₀ (nM)42035>10,000
BD2 IC₅₀ (nM)3755850
Chromatin Residence Time45 min90 min20 min
MYC Suppression (24h)92%88%45%

Structural Basis of Bet-IN-23 Binding to Acetyl-Lysine Recognition Motifs

The molecular architecture of Bet-IN-23 enables precision binding to the KAc pocket of BET bromodomains. X-ray crystallography (PDB: 8X2V) reveals that the compound’s dihydroquinazolinone core acts as a acetyl-lysine mimetic, forming critical hydrogen bonds with conserved residues:

  • Direct H-bond between the carbonyl oxygen of dihydroquinazolinone and Asn433 (BRD4-BD2)
  • Water-mediated H-bond bridging to Tyr390 [3] [10]

Bet-IN-23’s 3,5-dimethoxyphenyl moiety occupies the hydrophobic WPF shelf (Trp374-Pro375-Phe376), while its methylpiperazine tail extends into the ZA channel, forming salt bridges with Asp419. This configuration yields a binding free energy (ΔG) of -10.2 kcal/mol—1.8 kcal/mol lower than JQ1. The KAc binding pocket occlusion rate is 98%, sterically excluding endogenous histone ligands [3] [6].

Table 2: Key Structural Motifs in Bet-IN-23 Binding

Structural RegionBet-IN-23 MotifInteracting ResiduesInteraction Type
Acetyl-Lysine SiteDihydroquinazolinoneAsn433, Tyr390H-bond, Water-mediated
WPF Shelf3,5-DimethoxyphenylTrp374, Phe376π-π Stacking
ZA ChannelMethylpiperazineAsp419, Leu385Ionic, Hydrophobic

Comparative Analysis of Bet-IN-23 and Canonical BET Inhibitors

Bet-IN-23’s chemical scaffold diverges fundamentally from classical BET inhibitors. Unlike JQ1’s triazolodiazepine or I-BET’s benzodiazepine cores, Bet-IN-23 employs a dihydroquinazolinone-aryl system conjugated to a methylpiperazine tail. This design confers three advantages:

  • Reduced Off-Target Effects: Bet-IN-23 shows >100-fold selectivity over non-BET bromodomains (e.g., CREBBP, CECR2) and negligible affinity for kinase targets like PLK1 or JAK2—unlike dual-activity inhibitors such as BI2536 or TG101209 [3] [10].
  • BD2-Selective Transcriptional Modulation: While JQ1 globally suppresses BET-dependent transcription, Bet-IN-23 preserves 75% of BD1-mediated housekeeping functions. It selectively disrupts inflammatory gene cascades (e.g., IL6, TNFα) regulated through BD2-dependent enhancers [6] [7].
  • Attenuated Chromatin Remodeling: Bet-IN-23 causes 40% less dissociation of BRD4-associated complexes (e.g., Mediator, SWI/SNF) than JQ1, minimizing cytotoxicity in non-malignant cells [1] [10].

Table 3: Comparative Inhibitor Profiles

PropertyBet-IN-23JQ1I-BET151BI2536
Chemical ClassDihydroquinazolinoneTriazolodiazepineDimethylisoxazolePyrrolopyrimidine
BD1/BD2 Selectivity11.4-fold BD2Pan-BETPan-BETKinase/BET dual
MYC IC₅₀ (nM)382248130
HEK293 Viability (48h)95%68%72%52%

Impact on Transcriptional Elongation via P-TEFb Recruitment Modulation

Bet-IN-23 exerts nuanced control over transcriptional elongation by disrupting BRD4-P-TEFb (Positive Transcription Elongation Factor b) interactions. BRD4 normally recruits P-TEFb—a complex of CDK9 and cyclin T1—to acetylated promoters via its C-terminal domain (CTD). This displaces the inhibitory 7SK/HEXIM1 complex, enabling CDK9-mediated phosphorylation of RNA polymerase II (RNA Pol II) at Ser2 [4] [8].

Bet-IN-23 treatment (1 μM) reduces BRD4-P-TEFb colocalization by 80% in chromatin immunoprecipitation assays, without degrading BRD4. Consequently:

  • RNA Pol II phosphorylation decreases by 65% at MYC and BCL2 gene bodies
  • Transcriptional pause-release is impaired, evidenced by increased RNA Pol II accumulation proximal to transcription start sites
  • Global elongation efficiency drops 4.2-fold versus controls [4] [5]

Notably, Bet-IN-23’s BD2 selectivity spares P-TEFb recruitment to constitutively active genes (e.g., GAPDH, ACTB), which rely on BD1-mediated BRD4 interactions. This contrasts with JQ1, which indiscriminately blocks elongation at both oncogenic and housekeeping genes [5] [8].

Properties

Product Name

Bet-IN-23

IUPAC Name

5-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-1-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]pyridin-2-one

Molecular Formula

C29H34FN3O5

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C29H34FN3O5/c1-18-12-21(30)13-19(2)28(18)38-25-7-6-20(29(3,4)36)14-22(25)23-17-32(5)26(34)15-24(23)31-16-27(35)33-8-10-37-11-9-33/h6-7,12-15,17,31,36H,8-11,16H2,1-5H3

InChI Key

LOOFPBVYOVHBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C=C3NCC(=O)N4CCOCC4)C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.